Jnk-IN-8

Catalog No.
S531362
CAS No.
1410880-22-6
M.F
C29H29N7O2
M. Wt
507.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Jnk-IN-8

CAS Number

1410880-22-6

Product Name

Jnk-IN-8

IUPAC Name

3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C29H29N7O2

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C29H29N7O2/c1-20-17-24(11-12-25(20)34-29-31-15-13-26(35-29)22-8-5-14-30-19-22)33-28(38)21-7-4-9-23(18-21)32-27(37)10-6-16-36(2)3/h4-15,17-19H,16H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b10-6+

InChI Key

GJFCSAPFHAXMSF-UXBLZVDNSA-N

SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

JNK-IN-8; JNK-IN 8; JNK-IN8; JNK Inhibitor XVI; c-Jun N-terminal Kinase Inhibitor XVI.

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C=CCN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)/C=C/CN(C)C)NC3=NC=CC(=N3)C4=CN=CC=C4

Description

The exact mass of the compound Jnk-IN-8 is 507.2383 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JNK-IN-8 is a cell-permeable, selective, and irreversible inhibitor of c-Jun N-terminal kinases (JNKs) []. JNKs are a group of protein kinases involved in various cellular processes, including cell proliferation, differentiation, and stress response []. JNK-IN-8 offers researchers a valuable tool for studying the specific role of JNKs in these processes.

Mechanism of Action

JNK-IN-8 covalently binds to a conserved cysteine residue within JNK1, JNK2, and JNK3 []. This covalent binding leads to a conformational change in the activation loop of JNK, ultimately blocking its ability to bind substrates and preventing its function []. This irreversible inhibition allows researchers to study the long-term effects of JNK inhibition on cellular processes.

Applications in JNK Research

JNK-IN-8 has been used in various scientific research applications to understand JNK function. Here are some key areas:

  • Understanding JNK signaling pathways

    Researchers can use JNK-IN-8 to dissect the specific role of JNKs in various signaling pathways involved in cell proliferation, differentiation, and apoptosis (programmed cell death) [, ].

  • Investigating JNK's role in diseases

    Studies have explored the potential involvement of JNK in various diseases like cancer, neurodegenerative diseases, and inflammatory disorders [, , ]. JNK-IN-8 can be used to investigate the therapeutic potential of JNK inhibition in these diseases.

  • Studying cellular stress response

    JNKs are activated by cellular stresses like DNA damage and oxidative stress []. JNK-IN-8 allows researchers to study how JNK inhibition affects the cellular response to these stresses and identify potential therapeutic targets for stress-related diseases.

JNK-IN-8 is a selective and irreversible inhibitor of the c-Jun N-terminal kinase (JNK) family, specifically targeting JNK1, JNK2, and JNK3. It is recognized for its ability to covalently bond with a conserved cysteine residue in the active site of these kinases, thereby inhibiting their activity. The compound has shown significant promise in preclinical studies for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. Its mechanism of action involves the inhibition of phosphorylation of c-Jun, a key substrate of JNK, which plays a critical role in various cellular processes including apoptosis, inflammation, and stress responses .

JNK-IN-8 covalently binds to a specific cysteine residue (Cys116 in JNK2 and Cys154 in JNK3) within the ATP-binding pocket of JNK, thereby inhibiting its kinase activity []. This prevents JNK from phosphorylating downstream target proteins, effectively blocking JNK signaling pathways.

JNK-IN-8 functions primarily through covalent modification of the JNK enzymes. The compound forms a stable bond with cysteine 116 in the catalytic sites of JNK1 and JNK2. This interaction leads to a significant reduction in the phosphorylation of downstream targets such as c-Jun, effectively blocking the signaling pathways mediated by JNK. The compound has been shown to inhibit phosphorylation at specific sites on c-Jun after stimulation by epidermal growth factor (EGF), indicating its efficacy in modulating signaling pathways involved in cell proliferation and survival .

In biological assays, JNK-IN-8 demonstrates potent inhibitory effects on the phosphorylation of c-Jun in various cell types. At concentrations as low as 1 μM, it can reduce c-Jun phosphorylation by approximately 60% within 30 minutes of EGF stimulation. The compound's ability to induce apoptosis has been particularly noted in triple-negative breast cancer models, where it enhances oxidative stress and synergizes with other therapeutic agents like lapatinib to improve treatment efficacy . Furthermore, JNK-IN-8 has been shown to affect the transcriptional activities of key regulators such as Nuclear Factor kappa B and Activating Protein 1, contributing to its potential as an anticancer agent .

The synthesis of JNK-IN-8 involves several steps that typically include:

  • Formation of Key Intermediates: Initial reactions create intermediates that contain the necessary functional groups for further modification.
  • Covalent Bond Formation: The final step involves introducing the reactive group that allows for covalent bonding with the target cysteine residue in JNK enzymes.
  • Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing.

While specific synthetic routes may vary among research groups, the general approach emphasizes achieving high selectivity and potency against JNK isoforms .

JNK-IN-8 has several potential applications, particularly in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. It is being investigated for:

  • Oncology: As a therapeutic agent for various cancers, especially those resistant to conventional therapies.
  • Neurodegenerative Diseases: Due to its role in modulating stress responses and inflammation.
  • Research Tool: As a pharmacological probe for studying JNK-dependent signal transduction pathways .

Interaction studies have demonstrated that JNK-IN-8 not only inhibits JNK activity but also alters the dynamics of other signaling pathways. For example, it has been shown to reduce mTOR signaling activity by inhibiting the phosphorylation of mTOR targets. This suggests that JNK-IN-8 may have broader implications beyond direct inhibition of JNK, potentially influencing metabolic pathways and cellular stress responses . Additionally, studies indicate that combining JNK-IN-8 with other agents can enhance therapeutic outcomes by promoting apoptosis through oxidative stress mechanisms .

JNK-IN-8 stands out among similar compounds due to its unique mechanism of action as a covalent inhibitor with high selectivity for all three isoforms of JNK. Below is a comparison with other notable compounds:

Compound NameTypeMechanism of ActionSelectivity
SP600125Competitive InhibitorReversible inhibition of JNKModerate
JNK-IN-7Covalent InhibitorCovalent bonding with cysteine residuesLower than JNK-IN-8
CEP-1347Selective InhibitorInhibits multiple kinases including JNKModerate
D-JNKiPeptide InhibitorDisrupts JNK interactionsSpecific

JNK-IN-8's irreversible binding and higher selectivity make it a more potent candidate for therapeutic applications compared to these alternatives .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

507.23827319 g/mol

Monoisotopic Mass

507.23827319 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

3-{[(2E)-4-(Dimethylamino)but-2-enoyl]amino}-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide

Dates

Modify: 2023-08-15
1: Xie X, Kaoud TS, Edupuganti R, Zhang T, Kogawa T, Zhao Y, Chauhan GB, Giannoukos DN, Qi Y, Tripathy D, Wang J, Gray NS, Dalby KN, Bartholomeusz C, Ueno NT. c-Jun N-terminal kinase promotes stem cell phenotype in triple-negative breast cancer through upregulation of Notch1 via activation of c-Jun. Oncogene. 2016 Dec 12. doi: 10.1038/onc.2016.417. [Epub ahead of print] PubMed PMID: 27941886.
2: Li D, Liu N, Zhao L, Tong L, Kawano H, Yan HJ, Li HP. Protective effect of resveratrol against nigrostriatal pathway injury in striatum via JNK pathway. Brain Res. 2017 Jan 1;1654(Pt A):1-8. doi: 10.1016/j.brainres.2016.10.013. PubMed PMID: 27769789.
3: Zhang T, Inesta-Vaquera F, Niepel M, Zhang J, Ficarro SB, Machleidt T, Xie T, Marto JA, Kim N, Sim T, Laughlin JD, Park H, LoGrasso PV, Patricelli M, Nomanbhoy TK, Sorger PK, Alessi DR, Gray NS. Discovery of potent and selective covalent inhibitors of JNK. Chem Biol. 2012 Jan 27;19(1):140-54. doi: 10.1016/j.chembiol.2011.11.010. PubMed PMID: 22284361; PubMed Central PMCID: PMC3270411.
4: Pathria G, Garg B, Garg K, Wagner C, Wagner SN. Dual c-Jun N-terminal kinase-cyclin D1 and extracellular signal-related kinase-c-Jun disjunction in human melanoma. Br J Dermatol. 2016 Dec;175(6):1221-1231. doi: 10.1111/bjd.14713. PubMed PMID: 27145925.
5: Li Q, Song XM, Ji YY, Jiang H, Xu LG. The dual mTORC1 and mTORC2 inhibitor AZD8055 inhibits head and neck squamous cell carcinoma cell growth in vivo and in vitro. Biochem Biophys Res Commun. 2013 Nov 1;440(4):701-6. doi: 10.1016/j.bbrc.2013.09.130. PubMed PMID: 24103749.

Explore Compound Types